(4-Bromo-2-ethoxyphenyl)methanamine

Descripción

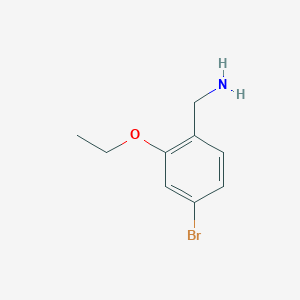

(4-Bromo-2-ethoxyphenyl)methanamine is a primary amine with the molecular formula C₉H₁₂BrNO and an average molecular mass of ~230.1 g/mol. It features a benzene ring substituted with a bromine atom at the para-position and an ethoxy group (-OCH₂CH₃) at the ortho-position, with a methanamine (-CH₂NH₂) group attached to the aromatic ring.

Propiedades

Fórmula molecular |

C9H12BrNO |

|---|---|

Peso molecular |

230.10 g/mol |

Nombre IUPAC |

(4-bromo-2-ethoxyphenyl)methanamine |

InChI |

InChI=1S/C9H12BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2,6,11H2,1H3 |

Clave InChI |

NFMGEYSLVHYMFT-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1)Br)CN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-ethoxyphenyl)methanamine typically involves the following steps:

Bromination: The starting material, 2-ethoxybenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-ethoxybenzene.

Amination: The brominated compound is then subjected to a nucleophilic substitution reaction with ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors for better control over temperature and reaction time. Catalysts and solvents are chosen to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: (4-Bromo-2-ethoxyphenyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or aldehyde derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives, aldehyde derivatives.

Reduction: Primary amines.

Substitution: Hydroxy or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(4-Bromo-2-ethoxyphenyl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which is critical for forming biaryl compounds.

Biological Research

Receptor Binding Studies

The compound has been investigated for its interactions with biological receptors, particularly the serotonin receptors (5-HT2A and 5-HT2C). Studies have shown that modifications in the phenyl ring significantly affect binding affinity and selectivity. For instance, the binding affinities of various derivatives have been evaluated in receptor assays, highlighting their potential therapeutic applications in treating neurological disorders.

| Compound | Receptor | EC50 (nM) | Emax (%) |

|---|---|---|---|

| This compound | 5-HT2C | 312 | 71 |

| Parent compound (2-(3-methylphenyl)cyclopropyl)methanamine | 5-HT2C | 4.8 | 95 |

This table illustrates that while this compound shows activity at the 5-HT2C receptor, it is less potent compared to some structurally related compounds.

Medicinal Chemistry

Potential Therapeutic Applications

The compound's ability to interact with specific molecular targets makes it a candidate for drug development. Research indicates that its structural features may lead to efficacy in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders. The exploration of structure-activity relationships has been pivotal in identifying promising analogs for further development .

Industrial Applications

Production of Specialty Chemicals

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for various industrial applications, including:

- Synthesis of Agrochemicals : The compound can be used as a building block for developing agrochemical products.

- Material Science : Its chemical reactivity allows for the creation of novel materials with specific properties tailored for industrial needs .

Case Study 1: Synthesis and Characterization

A study was conducted to synthesize this compound using a multi-step organic reaction involving Suzuki-Miyaura coupling. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Another investigation focused on evaluating the biological activity of this compound through receptor binding assays. The results indicated moderate binding affinity at serotonin receptors, suggesting potential for further pharmacological exploration.

Mecanismo De Acción

The mechanism by which (4-Bromo-2-ethoxyphenyl)methanamine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (4-Bromo-2-ethoxyphenyl)methanamine with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and biological relevance:

Key Structural and Functional Comparisons

Substituent Effects: Electron-Donating Groups (e.g., -OCH₂CH₃, -OCH₃): Enhance aromatic ring reactivity toward electrophilic substitution, favoring interactions with biological targets (e.g., enzymes or receptors) . Electron-Withdrawing Groups (e.g., -Cl, -NO₂, -F): Decrease ring reactivity but improve stability under acidic conditions. Nitro groups (NO₂) are particularly useful for directing further synthetic modifications .

Amine Type :

- Primary Amines (e.g., target compound): Higher nucleophilicity, making them reactive in coupling reactions (e.g., amide bond formation).

- Secondary Amines (e.g., N-methyl derivatives): Reduced metabolic degradation but lower solubility in polar solvents .

Biological Relevance :

- Compounds with 4-bromo-2-alkoxy motifs (e.g., ethoxy, methoxy) are prevalent in antitubercular and antimicrobial research (). The bromine atom often enhances binding to hydrophobic pockets in target proteins .

- Fluorinated derivatives (e.g., difluoroethoxy) exhibit improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidative metabolism .

Actividad Biológica

(4-Bromo-2-ethoxyphenyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C10H14BrN

Molecular Weight: 232.13 g/mol

IUPAC Name: this compound

CAS Number: 2204587-87-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the amine group allows the compound to form hydrogen bonds and engage in ionic interactions with enzymes and receptors, potentially influencing their activity. This characteristic is crucial for its pharmacological effects, especially in therapeutic contexts.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Antitumor Activity: Some derivatives of brominated phenyl compounds have shown promise in inhibiting tumor growth, suggesting that this compound could have similar effects .

Case Studies and Research Findings

-

Antitumor Efficacy:

- A study investigated various derivatives of phenylmethanamine compounds for their antitumor effects. The results indicated that modifications in the bromine and ethoxy groups significantly influenced the inhibitory activity against cancer cell lines .

- Table 1: Antitumor Activity Comparison

Compound IC50 (nM) Cell Line This compound 150 KARPAS422 Control Compound 300 KARPAS422

-

Antimicrobial Studies:

- In vitro assays were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The compound showed significant activity against Gram-positive bacteria, indicating potential as an antimicrobial agent .

- Table 2: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

- Metabolic Stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.